molecular formula C14H18FNO B12785675 5-((4-Fluorophenyl)methyl)-1,3,3-trimethyl-2-pyrrolidinone CAS No. 97561-91-6

5-((4-Fluorophenyl)methyl)-1,3,3-trimethyl-2-pyrrolidinone

Cat. No.: B12785675
CAS No.: 97561-91-6
M. Wt: 235.30 g/mol
InChI Key: YSTRJUBBSJLDNN-UHFFFAOYSA-N
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Description

5-((4-Fluorophenyl)methyl)-1,3,3-trimethyl-2-pyrrolidinone is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidinone core substituted with a 4-fluorophenylmethyl group and three methyl groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Fluorophenyl)methyl)-1,3,3-trimethyl-2-pyrrolidinone typically involves the reaction of 4-fluorobenzyl chloride with 1,3,3-trimethyl-2-pyrrolidinone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-((4-Fluorophenyl)methyl)-1,3,3-trimethyl-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-((4-Fluorophenyl)methyl)-1,3,3-trimethyl-2-pyrrolidinone has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-((4-Fluorophenyl)methyl)-1,3,3-trimethyl-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylmethyl derivatives: Compounds with similar structural motifs but different substituents on the pyrrolidinone ring.

    Trimethylpyrrolidinone derivatives: Compounds with variations in the phenyl group or other substituents.

Uniqueness

5-((4-Fluorophenyl)methyl)-1,3,3-trimethyl-2-pyrrolidinone is unique due to the specific combination of the 4-fluorophenylmethyl group and the trimethyl-substituted pyrrolidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

97561-91-6

Molecular Formula

C14H18FNO

Molecular Weight

235.30 g/mol

IUPAC Name

5-[(4-fluorophenyl)methyl]-1,3,3-trimethylpyrrolidin-2-one

InChI

InChI=1S/C14H18FNO/c1-14(2)9-12(16(3)13(14)17)8-10-4-6-11(15)7-5-10/h4-7,12H,8-9H2,1-3H3

InChI Key

YSTRJUBBSJLDNN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(N(C1=O)C)CC2=CC=C(C=C2)F)C

Origin of Product

United States

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